molecular formula C7H10N2O2S B1295571 2-Amino-5-methylbenzenesulfonamide CAS No. 609-55-2

2-Amino-5-methylbenzenesulfonamide

Cat. No.: B1295571
CAS No.: 609-55-2
M. Wt: 186.23 g/mol
InChI Key: GKTVIFGJASUBGA-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 2-Amino-5-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps :

    Sulfonation: Paranitrotoluene is dissolved in an organic solvent and reacted with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride.

    Hydrogenation: The nitro compound is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and an organic solvent under high temperature and pressure to yield this compound.

This method is advantageous due to its short route, high product purity, and suitability for industrial production.

Chemical Reactions Analysis

2-Amino-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The sulfonamide group is crucial for its binding affinity to the target enzymes, which often include kinases and other regulatory proteins.

Comparison with Similar Compounds

2-Amino-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:

The presence of both the amino and methyl groups in this compound makes it unique in terms of its reactivity and suitability for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-amino-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVIFGJASUBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288807
Record name 2-amino-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-55-2
Record name 2-Amino-5-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 609-55-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 7-methyl-1,1-dioxo-1,4-dihydro-2-H-benzo[1,2,4]thiadiazin-3-one (7.20 g, 36.36 mmol) in aqueous H2SO4 (50% v/v, 200 mL) was heated at 105° C. for 16 h. The clear solution was then cooled to 0° C. and neutralized using 5N NaOH. The product was extracted with ethyl acetate. The combined extracts were washed with water and concentrated under reduced pressure. The crude product was purified by flash column chromatography using ethyl acetate/hexane (1:1) to afford 4.5 g (85%) of the title compound.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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